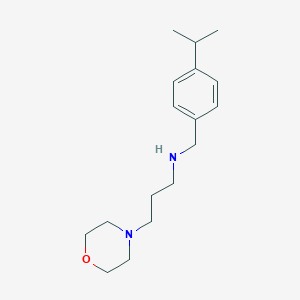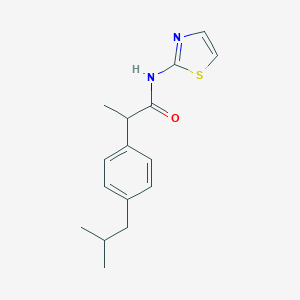
2-(4-Isobutylphenyl)-N-(2-thiazolyl)propionamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Isobutylphenyl)-N-(2-thiazolyl)propionamide, also known as IBTP, is a chemical compound that has been extensively studied in the field of medicinal chemistry. This compound belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and has been shown to possess potent analgesic and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of 2-(4-Isobutylphenyl)-N-(2-thiazolyl)propionamide is not fully understood. However, it is believed to exert its analgesic and anti-inflammatory effects by inhibiting the activity of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting the activity of COX enzymes, 2-(4-Isobutylphenyl)-N-(2-thiazolyl)propionamide reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemische Und Physiologische Effekte
2-(4-Isobutylphenyl)-N-(2-thiazolyl)propionamide has been shown to possess potent analgesic and anti-inflammatory properties in animal models. It has also been shown to reduce fever and swelling. In addition, 2-(4-Isobutylphenyl)-N-(2-thiazolyl)propionamide has been shown to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as an anticancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 2-(4-Isobutylphenyl)-N-(2-thiazolyl)propionamide is its potent analgesic and anti-inflammatory properties, which make it a promising candidate for the treatment of various inflammatory conditions. However, one of the limitations of 2-(4-Isobutylphenyl)-N-(2-thiazolyl)propionamide is its relatively low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on 2-(4-Isobutylphenyl)-N-(2-thiazolyl)propionamide. One area of research could focus on improving the solubility of the compound, which would make it easier to administer in vivo. Another area of research could focus on investigating the potential use of 2-(4-Isobutylphenyl)-N-(2-thiazolyl)propionamide as an anticancer agent, particularly in combination with other chemotherapeutic agents. Finally, further research could be conducted to elucidate the mechanism of action of 2-(4-Isobutylphenyl)-N-(2-thiazolyl)propionamide and to identify potential targets for the compound.
Synthesemethoden
The synthesis of 2-(4-Isobutylphenyl)-N-(2-thiazolyl)propionamide involves the reaction of 4-isobutylacetophenone with thiosemicarbazide in the presence of acetic acid and sodium acetate. The resulting product is then reacted with propionyl chloride to yield 2-(4-Isobutylphenyl)-N-(2-thiazolyl)propionamide. The purity of the compound can be improved by recrystallization from ethanol.
Wissenschaftliche Forschungsanwendungen
2-(4-Isobutylphenyl)-N-(2-thiazolyl)propionamide has been extensively studied for its potential use as a therapeutic agent. It has been shown to possess potent analgesic and anti-inflammatory properties, making it a promising candidate for the treatment of various inflammatory conditions such as rheumatoid arthritis, osteoarthritis, and gout. 2-(4-Isobutylphenyl)-N-(2-thiazolyl)propionamide has also been investigated for its potential use as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.
Eigenschaften
CAS-Nummer |
59512-35-5 |
|---|---|
Produktname |
2-(4-Isobutylphenyl)-N-(2-thiazolyl)propionamide |
Molekularformel |
C16H20N2OS |
Molekulargewicht |
288.4 g/mol |
IUPAC-Name |
2-[4-(2-methylpropyl)phenyl]-N-(1,3-thiazol-2-yl)propanamide |
InChI |
InChI=1S/C16H20N2OS/c1-11(2)10-13-4-6-14(7-5-13)12(3)15(19)18-16-17-8-9-20-16/h4-9,11-12H,10H2,1-3H3,(H,17,18,19) |
InChI-Schlüssel |
XXHYVCJVOSWFIG-UHFFFAOYSA-N |
SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)NC2=NC=CS2 |
Kanonische SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)NC2=NC=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Methanesulfonyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine](/img/structure/B181213.png)
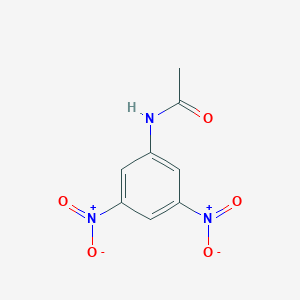
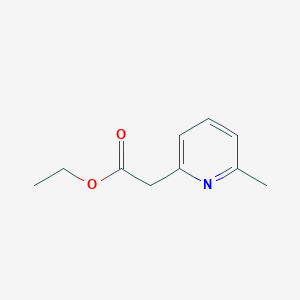
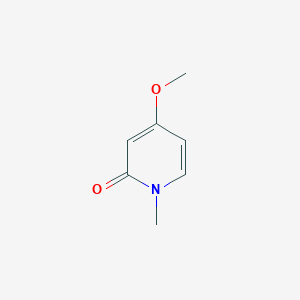
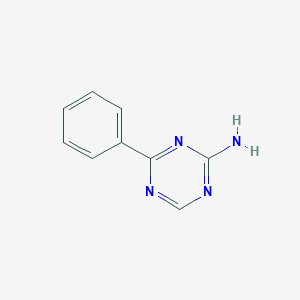
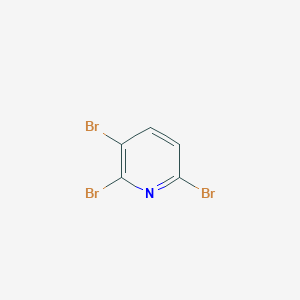
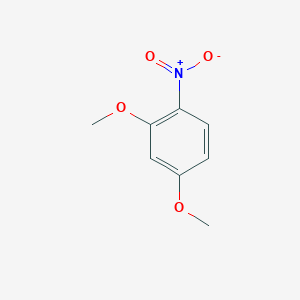
![1H-1,2,4-Triazole, 3-[[(2,2-dichlorocyclopropyl)methyl]sulfonyl]-](/img/structure/B181228.png)
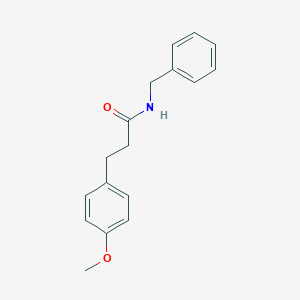
![6-Benzyl-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B181230.png)
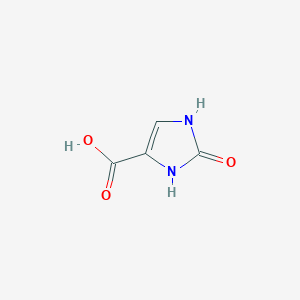
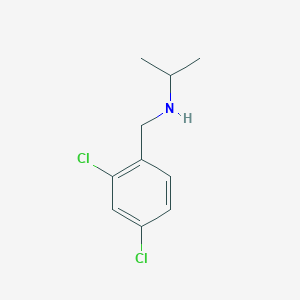
![1-Propanol, 2-[[(4-methoxyphenyl)methyl]amino]-2-methyl-](/img/structure/B181235.png)
